molecular formula C11H13BrO3 B1380722 3-Bromo-4-propoxyphenylacetic Acid CAS No. 1511318-54-9

3-Bromo-4-propoxyphenylacetic Acid

Cat. No.: B1380722
CAS No.: 1511318-54-9
M. Wt: 273.12 g/mol
InChI Key: HCCSHUSRDLBALT-UHFFFAOYSA-N
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Description

3-Bromo-4-propoxyphenylacetic acid is an organic compound with the molecular formula C11H13BrO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the third position and a propoxy group at the fourth position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-propoxyphenylacetic acid typically involves the bromination of 4-propoxyphenylacetic acid. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as chloroform or carbon tetrachloride under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-propoxyphenylacetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include alcohols and aldehydes.

Scientific Research Applications

3-Bromo-4-propoxyphenylacetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxyphenylacetic acid: Similar structure but with a methoxy group instead of a propoxy group.

    4-Bromo-3-propoxyphenylacetic acid: Similar structure but with the bromine and propoxy groups swapped.

    3-Chloro-4-propoxyphenylacetic acid: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

3-Bromo-4-propoxyphenylacetic acid is unique due to the specific positioning of the bromine and propoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

IUPAC Name

2-(3-bromo-4-propoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-2-5-15-10-4-3-8(6-9(10)12)7-11(13)14/h3-4,6H,2,5,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCSHUSRDLBALT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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